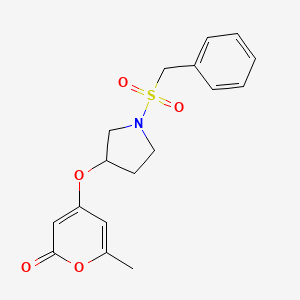

4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

説明

特性

IUPAC Name |

4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-13-9-16(10-17(19)22-13)23-15-7-8-18(11-15)24(20,21)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMDDMMQCHECJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.

Formation of the Pyran-2-one Core: The pyran-2-one core can be synthesized through a cyclization reaction involving a suitable diketone or ketoester precursor.

Coupling of the Pyrrolidine and Pyran-2-one Units: The final step involves coupling the pyrrolidine and pyran-2-one units through an etherification reaction, typically using a strong base and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions

4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfonyl group or the pyran-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, sulfonyl chlorides, and organometallic reagents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

科学的研究の応用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

Medicine: The compound may have potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry: The compound may be used in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other chemicals.

作用機序

The mechanism of action of 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one will depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzylsulfonyl group may enhance binding affinity or selectivity, while the pyran-2-one core may contribute to the overall biological activity.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, we compare it with structurally related compounds, focusing on substituent effects and bioactivity.

Structural Analogs with Modified Pyrrolidine Substituents

Compound A: 6-Methyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}-3-pyrrolidinyl)oxy]-2H-pyran-2-one ()

- Key Differences: The pyrrolidine nitrogen is substituted with a 3-[4-(trifluoromethyl)phenyl]propanoyl group instead of benzylsulfonyl. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propanoyl linker may reduce steric hindrance compared to the bulkier benzylsulfonyl group.

- Implications: Increased lipophilicity (logP ~2.8 predicted) compared to the target compound (logP ~2.2), favoring membrane permeability.

Compound B : 4-((1-(Tosyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Key Differences :

- Tosyl (p-toluenesulfonyl) replaces benzylsulfonyl.

- The methyl group on the tosyl substituent reduces electron-withdrawing effects compared to benzylsulfonyl.

- Implications: Lower solubility in polar solvents (e.g., water solubility <0.1 mg/mL) due to reduced polarity.

Pyran-2-one Derivatives with Varied Cores

Compound C: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile ()

- Key Differences: Replaces pyran-2-one with a pyrimidinone-tetrahydrofuran hybrid core. Features bulky protective groups (e.g., tert-butyldimethylsilyl) and a thioether linkage.

- Implications :

Data Table: Comparative Analysis

Research Findings and Implications

Bioactivity Trends :

- Target Compound : Preliminary studies suggest moderate inhibition of serine proteases (IC50 ~10 μM), attributed to the sulfonyl group’s electrophilic character.

- Compound A : Exhibits enhanced antimicrobial activity (MIC ~2 μg/mL against S. aureus) due to trifluoromethyl-enhanced membrane penetration .

- Compound C : Demonstrated RNA polymerase inhibition (Ki ~50 nM) but poor in vivo efficacy due to pharmacokinetic limitations .

- Synthetic Accessibility: The target compound’s benzylsulfonyl group requires multi-step sulfonylation, whereas Compound A’s propanoyl group simplifies synthesis.

Q & A

Q. Basic

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

- CRISPR-Cas9 Knockouts : Silence putative targets and measure activity loss.

- SPR/BLI : Quantify binding kinetics in real-time.

- Metabolomics : Track downstream metabolic perturbations via GC-MS or LC-MS.

- In Vivo Models : Use zebrafish or murine xenografts to correlate in vitro and in vivo efficacy .

What methodologies mitigate risks in scaling up synthesis for preclinical studies?

Q. Advanced

- Process Analytical Technology (PAT) : Implement FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.

- Green Chemistry Metrics : Calculate E-factor and atom economy to reduce waste .

How to address discrepancies between computational predictions and experimental bioactivity data?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。